3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid
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Overview
Description
3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes carboxy, hydroxy, and sulfophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-carboxy-4-hydroxybenzaldehyde with 2-sulfophenylacetic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinones and alcohols.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
Aurintricarboxylic acid: Shares a similar quinomethane structure and is known for its use as a biological stain and an insulin-like growth factor receptor antagonist.
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid: Another compound with carboxy and hydroxy groups, used in the synthesis of pharmaceuticals and organic compounds.
Uniqueness
3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid is unique due to the presence of both carboxy and sulfophenyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry make it a valuable compound for further study.
Properties
Molecular Formula |
C22H16O9S |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
3-[(3-carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C22H16O9S/c1-11-8-13(10-16(20(11)24)22(27)28)19(12-6-7-17(23)15(9-12)21(25)26)14-4-2-3-5-18(14)32(29,30)31/h2-10,23H,1H3,(H,25,26)(H,27,28)(H,29,30,31) |
InChI Key |
QKGJTKKIWPYBAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)O)C(=O)O)C3=CC=CC=C3S(=O)(=O)O)C=C(C1=O)C(=O)O |
Origin of Product |
United States |
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